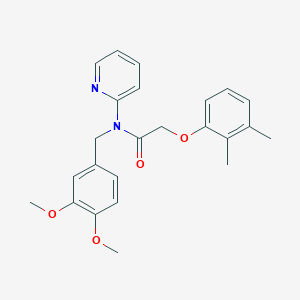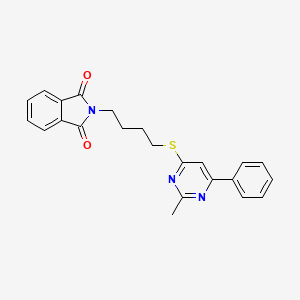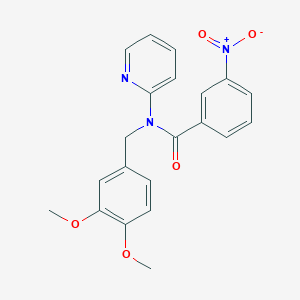![molecular formula C26H28FN3O3 B11355858 5-{2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-1-hydroxyethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11355858.png)
5-{2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-1-hydroxyethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-1-hydroxyethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic molecule featuring a benzimidazole core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a fluorophenyl group and a benzimidazole moiety. These features contribute to its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-1-hydroxyethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the fluorophenyl group, and the attachment of the hydroxyethyl and phenoxy groups. Common synthetic routes may involve:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with an amine.
Attachment of Hydroxyethyl and Phenoxy Groups: These groups can be introduced through etherification and hydroxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-{2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-1-hydroxyethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the benzimidazole core could produce a dihydrobenzimidazole derivative.
Scientific Research Applications
5-{2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-1-hydroxyethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-1-hydroxyethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the benzimidazole core interacts with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also affect signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Shares the fluorophenyl group and amine linkage but lacks the benzimidazole core.
tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate: Contains a fluorophenyl group but has a different core structure.
Uniqueness
The uniqueness of 5-{2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-1-hydroxyethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one lies in its combination of a benzimidazole core with a fluorophenyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H28FN3O3 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
5-[2-[4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]-1-hydroxyethyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C26H28FN3O3/c1-29-23-12-7-20(15-24(23)30(2)26(29)32)25(31)17-33-22-10-5-19(6-11-22)16-28-14-13-18-3-8-21(27)9-4-18/h3-12,15,25,28,31H,13-14,16-17H2,1-2H3 |
InChI Key |
FNPTYVDXJPPIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(COC3=CC=C(C=C3)CNCCC4=CC=C(C=C4)F)O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-(2-chlorophenoxy)ethyl]-5-fluoro-1H-benzimidazole](/img/structure/B11355792.png)

![N-(4-ethylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11355812.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-methylbenzamide](/img/structure/B11355814.png)
![N-(4-ethylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355815.png)
![Ethyl 2-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11355819.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11355824.png)
![2-(2,3-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11355826.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11355828.png)

![2-(3,4-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11355836.png)
